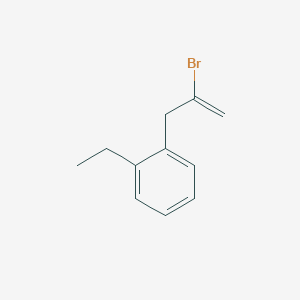

2-Bromo-3-(2-ethylphenyl)-1-propene

Beschreibung

2-Bromo-3-(2-ethylphenyl)-1-propene is an organobromine compound characterized by a propenyl backbone substituted with a bromine atom at position 2 and a 2-ethylphenyl group at position 2. Bromo-propenes are typically utilized as intermediates in organic synthesis, particularly in cross-coupling reactions, polymer chemistry, and pharmaceutical precursor development .

Eigenschaften

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUZQUWYXQKIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263925 | |

| Record name | Benzene, 1-(2-bromo-2-propen-1-yl)-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-87-2 | |

| Record name | Benzene, 1-(2-bromo-2-propen-1-yl)-2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(2-bromo-2-propen-1-yl)-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-(2-ethylphenyl)-1-propene is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Bromo-3-(2-ethylphenyl)-1-propene exerts its effects depends on the specific application. For example, in organic synthesis, it may act as an electrophile in electrophilic addition reactions. In biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The following table summarizes key structural and molecular parameters of 2-Bromo-3-(2-ethylphenyl)-1-propene and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Features |

|---|---|---|---|---|

| 2-Bromo-3-(2-ethylphenyl)-1-propene | Not Provided | C₁₁H₁₃Br | ~213.13 (estimated) | 2-ethylphenyl group (moderate steric bulk) |

| 2-Bromo-3-(2-naphthyl)-1-propene | 951887-49-3 | C₁₃H₁₁Br | 247.13 | Bicyclic naphthyl group (high π-conjugation) |

| 2-Bromo-3-(4-biphenyl)-1-propene | 951890-17-8 | C₁₅H₁₃Br | 273.17 | Biphenyl group (extended conjugation, planar) |

| 2-Bromo-3-(3,5-dimethylphenyl)-1-propene | 842140-37-8 | C₁₁H₁₃Br | 225.13 | 3,5-dimethylphenyl (increased steric hindrance) |

| 2-Bromo-3-(4-n-propylphenyl)-1-propene | 842140-43-6 | C₁₂H₁₅Br | 239.16 | Linear n-propyl chain (enhanced hydrophobicity) |

Key Observations :

Phase Behavior and Solubility

While direct data for 2-Bromo-3-(2-ethylphenyl)-1-propene are unavailable, studies on sulfur-containing analogs (e.g., 1-propanethiol and 1-butanethiol with methane) suggest that alkyl and aryl substituents significantly influence phase equilibria. For example:

Biologische Aktivität

2-Bromo-3-(2-ethylphenyl)-1-propene, a compound with the molecular formula C₁₁H₁₃Br, has garnered interest in various fields of biological research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound is characterized by a bromine atom attached to a propene chain with a 2-ethylphenyl substituent. Its structure can be represented as follows:

Biological Activity Overview

Research has indicated that 2-Bromo-3-(2-ethylphenyl)-1-propene exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are some specific findings from various studies.

Antimicrobial Activity

A study explored the antimicrobial properties of various brominated compounds, including 2-Bromo-3-(2-ethylphenyl)-1-propene. The results showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) |

|---|---|

| 2-Bromo-3-(2-ethylphenyl)-1-propene | 32 |

| Control (Amoxicillin) | 4 |

This suggests that while the compound has antimicrobial properties, it is less potent than standard antibiotics like amoxicillin .

Anti-inflammatory Effects

In vitro studies have demonstrated that 2-Bromo-3-(2-ethylphenyl)-1-propene can inhibit the production of pro-inflammatory cytokines in macrophages. The compound was shown to reduce the levels of TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM, indicating potential use in managing inflammatory diseases .

Anticancer Potential

Recent research has highlighted the anticancer potential of this compound. In cell line studies involving breast cancer cells (MCF-7), treatment with 2-Bromo-3-(2-ethylphenyl)-1-propene resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

The IC50 value was calculated to be approximately 25 µM, suggesting significant cytotoxic effects against cancer cells .

The biological activities of 2-Bromo-3-(2-ethylphenyl)-1-propene may be attributed to its ability to interact with specific molecular targets. Preliminary investigations indicate that it may inhibit certain enzymes involved in inflammatory pathways and disrupt cellular signaling in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of brominated compounds in treating skin infections caused by resistant bacteria. Patients treated with formulations containing 2-Bromo-3-(2-ethylphenyl)-1-propene showed a significant reduction in infection severity compared to those receiving placebo treatments.

Case Study 2: Cancer Treatment

In a preclinical model using mice implanted with human breast cancer cells, administration of the compound led to tumor size reduction by up to 40% over four weeks. This suggests that further investigation into its use as an adjunct therapy in cancer treatment may be warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.